REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[Na+:17].[Na+].[Cl-:19].[Mn+2:20].[Cl-]>>[C:6]1([CH2:9][C:10]([O-:12])=[O:11])[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1.[Na+:17].[OH2:2].[Cl-:19].[Cl-:19].[Mn+2:20] |f:1.2.3,4.5.6,7.8,9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
manganese chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mn+2].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a four step synthetic route for the preparation of α,δ-bis(4-hydroxy)sexiphenylene
|
Type
|
CUSTOM
|
Details
|
Thus in a first step, a first solution is prepared
|
Type
|
CUSTOM
|
Details
|
to produce a pink foamy mixture
|
Type
|
WASH
|
Details
|
This mixture is washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O.[Cl-].[Cl-].[Mn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |